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Efficacy of DF402 in ALS Models

The table below summarizes the key experimental findings for DF402 in a transgenic mouse model of ALS-

FUS. For context, it also includes information on other common ALS models and the approved drug

Riluzole.

Model /
Compound

Genetic
Background/Mutation

Key Efficacy Findings Reported Metrics

DF402 [1] FUS(1-359) transgenic mice
(S-FUS[1-359] line)

Delayed onset of clinical signs;
Slowed progression of

pathology; Increased animal
lifespan; Reverted expression of

60% of dysregulated genes in
spinal cord at pre-symptomatic

stage.

Daily administration
from 42 days of

age; Dose: 70 µg/ml
in drinking water

(~12 mg/kg/day).

SOD1-G93A
Mouse [2]

B6SJL-

Tg(SOD1*G93A)1Gur/J
(human SOD1 G93A)

Progressive motor neuron

degeneration leading to
paralysis.

Onset: ~3 months;

50% survival: 128.9
± 9.1 days.
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Model /
Compound

Genetic
Background/Mutation

Key Efficacy Findings Reported Metrics

TDP-43-
A315T
Mouse [2]

B6.Cg-Tg(Prnp-

TARDBP*A315T)95Balo/J
(human TARDBP A315T)

Progressive, fatal

neurodegenerative disease.

Average survival:

97 ± 11 days
(males).

Riluzole
(Approved
Drug) [1]

N/A (Human ALS patients) Limited efficacy; believed to
block glutamate excitotoxicity.

Approved for ALS
treatment.

Experimental Protocols for DF402

The primary data for DF402 comes from a 2021 study that employed a detailed protocol to assess its effects

in a FUS-transgenic mouse model [1].

Animal Model: The study used a transgenic mouse line (S-FUS[1-359]) expressing a neuron-
specific, C-terminally truncated form of human FUS protein, which recapitulates key ALS pathology

[1].
Drug Treatment: DF402 was synthesized as described previously [1]. Treatment was administered

chronically via drinking water at a concentration of 70 µg/ml, which corresponds to an average daily
dose of 12 mg/kg. Treatment began at a pre-symptomatic stage (42 days of age) and continued

throughout the study [1].
Disease Phenotype Monitoring: Mice were observed daily for clinical signs like paresis, unstable

gait, and clasping reflex. The study specifically monitored the disease onset, disease duration, and
animal lifespan [1].

Gait Analysis (CatWalk System): Motor function was quantitatively assessed using the CatWalk XT
system. An original analysis protocol was developed to detect subtle gait changes long before clinical

signs appeared. Data was collected every 1-2 days, and at least three uninterrupted runway
crossings were recorded per session. A sophisticated bioinformatic analysis was performed in

RStudio to compare numerous gait parameters between treated and untreated groups [1].
Transcriptomic Analysis (RNA-seq): To understand the molecular impact of DF402, researchers

performed RNA sequencing (RNA-seq) on the thoracic and lumbar spinal cords of wild-type,
untreated transgenic, and DF402-treated transgenic mice. This allowed them to see how DF402

affected gene expression patterns in the diseased spinal cord [1] [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.jax.org/jax-mice-and-services/preclinical-research-services/neurobiology-services/amyotrophic-lateral-sclerosis-efficacy-studies/als-mouse-model-resource
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193697/
https://www.ncbi.nlm.nih.gov/geo/query/acc.cgi?acc=GSE161680
https://www.smolecule.com/products/s005380?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Proposed Mechanism of Action

DF402 is a bioisostere of Dimebon (latrepirdine). While the exact mechanism for DF402 is under

investigation, its parent compound is known for pleiotropic (multi-target) effects. The diagram below

illustrates the key mechanistic pathways implicated in the neuroprotective effects of gamma-carbolines like

Dimebon and its bioisosteres, which are believed to contribute to DF402's efficacy in ALS models [1].

Proposed Neuroprotective Mechanisms

DF402

Activation of Autophagy Inhibition of Pathological
Protein Aggregation

Modulation of Calcium Levels
& NMDA Receptor Antagonism

Mitochondrial Stabilization
(e.g., pore transition)

Delayed Disease Onset &
Slowed Pathology Progression

Click to download full resolution via product page

Interpretation for Research and Development

The experimental data positions DF402 as a potential lead compound for combination therapy in ALS, rather

than a standalone cure [1].

Comparative Efficacy: In the FUS-transgenic model, DF402 showed a clear disease-modifying

effect by delaying onset and slowing progression [1]. This contrasts with the limited efficacy of
currently approved drugs like Riluzole and Edaravone [1]. The positive results in the FUS model also

suggest its mechanism may extend beyond what is seen in the most common SOD1-G93A model.
Mechanistic Strengths: The efficacy of DF402 is likely due to its pleiotropic action, targeting

multiple pathological processes simultaneously [1]. This is particularly relevant in a complex disease
like ALS. The ability to reverse early transcriptional changes in the spinal cord is a strong indicator of

its impact on fundamental disease pathways [1].
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Research Context and Limitations: It is important to note that the parent compound, latrepirdine,

has shown heterogeneous results in clinical trials for other neurodegenerative diseases like
Alzheimer's and Huntington's [4] [5]. This history underscores the need for further optimization and

validation of DF402 and its analogs. The current findings are promising but are confined to a single,
specific genetic model of ALS (FUS-related), and testing across other models (e.g., C9ORF72, TDP-

43) is necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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